

Physical properties of 4-lodobenzonitrile melting point

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Physical and Chemical Properties of 4lodobenzonitrile

4-lodobenzonitrile is a light yellow crystalline powder.[1] It is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki coupling.[1] Its role as a building block in the pharmaceutical industry makes a thorough understanding of its physical properties essential.[1]

Table 1: Physical and Chemical Data of 4-Iodobenzonitrile



Property	Value	Source(s)
Melting Point	124-128 °C	[2][3][4]
125-128 °C	[5]	
123.0-130.0 °C	[6]	_
Boiling Point	271.6 °C (at 760 mmHg)	[5]
271.6±23.0 °C (Predicted)	[1][7]	
Density	1.91 g/cm ³	[5]
1.9241 (estimate)	[7]	
Molecular Formula	C7H4IN	[5][8]
Molecular Weight	229.02 g/mol	[5][8]
Solubility	Insoluble in water. Soluble in organic solvents.	[1][7]
Appearance	Light yellow crystalline powder.	[1]
White to pale cream to cream to yellow to pale brown crystals or powder.	[6]	
CAS Number	3058-39-7	[1][8]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of this range.[9][10] The following outlines a general experimental protocol for the accurate determination of the melting point of **4-lodobenzonitrile** using the capillary method.

2.1. Apparatus

Melting point apparatus (e.g., Mel-Temp or similar digital device) or a Thiele tube setup.[9]



- Capillary tubes (sealed at one end).[9]
- Thermometer (calibrated).
- Spatula.
- Porous plate or watch glass.

2.2. Procedure

- Sample Preparation: Place a small amount of finely powdered, dry **4-lodobenzonitrile** onto a porous plate. Introduce the sample into the open end of a capillary tube. Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[10]
- Apparatus Setup (Mel-Temp):
 - Insert the capillary tube containing the sample into the sample holder of the melting point apparatus.
 - Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
- Apparatus Setup (Thiele Tube):
 - Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
 - Immerse the thermometer and attached capillary in a Thiele tube containing a suitable heating oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
- Determination:
 - Rapid Determination (Optional but Recommended): Initially, heat the sample rapidly to obtain an approximate melting point. This helps to save time in subsequent, more precise measurements.[9]



- Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point. Begin heating again at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[9]
- Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.[9]
- Replicate Measurements: For accuracy, it is advisable to perform at least two careful determinations and report the average value.

Visualization of Purity's Effect on Melting Point

The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, is a fundamental concept in the characterization of crystalline solids.[11][12]



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Caption: Logical relationship between compound purity and its observed melting point.

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